molecular formula C20H16N4O4 B11297278 N-(3-acetamidophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(3-acetamidophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11297278
M. Wt: 376.4 g/mol
InChI Key: LFDIUAWUWLCLKZ-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that features a unique fusion of benzofuran and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetamidophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Acetamidophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: can be compared to other benzofuran and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of N-(3-acetamidophenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H16N4O4/c1-12(25)22-13-5-4-6-14(9-13)23-17(26)10-24-11-21-18-15-7-2-3-8-16(15)28-19(18)20(24)27/h2-9,11H,10H2,1H3,(H,22,25)(H,23,26)

InChI Key

LFDIUAWUWLCLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43

Origin of Product

United States

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